Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: “2-(Bromomethyl)tetrahydro-2H-pyran” has been used in cross-coupling reactions with potassium heteroaryltrifluoroborates.
2-(Bromomethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula and a molecular weight of approximately 179.055 g/mol. It features a bromomethyl group attached to a tetrahydropyran ring, which is a six-membered cyclic ether. The compound is characterized by its unique structure, which includes a saturated pyran ring that can participate in various
Currently, there is no extensively documented research on the specific mechanism of action of BMTHP.
Due to the limited availability of scientific literature on BMTHP, specific safety information is not available. However, as a general safety precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for handling potentially hazardous chemicals [].
These reactions highlight its utility as an intermediate in synthesizing more complex organic molecules .
While specific biological activities of 2-(Bromomethyl)tetrahydro-2H-pyran are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, tetrahydropyran derivatives are known for their potential antimicrobial and anti-inflammatory activities. Further studies may be required to elucidate any specific biological effects of this compound .
Several methods exist for synthesizing 2-(Bromomethyl)tetrahydro-2H-pyran:
These methods emphasize the compound's versatility and accessibility in organic synthesis .
2-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate in various applications:
Interaction studies involving 2-(Bromomethyl)tetrahydro-2H-pyran focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing novel compounds with desired properties. Investigations into its interactions with biological systems are also essential for assessing any potential pharmacological applications .
Several compounds share structural similarities with 2-(Bromomethyl)tetrahydro-2H-pyran. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tetrahydropyran | Saturated cyclic ether | Base structure without halogen substitution |
4-Hydroxy-2-bromomethylpyridine | Brominated pyridine derivative | Contains nitrogen, potentially different reactivity |
2-Bromotetrahydrofuran | Similar cyclic ether | Lacks the pyran structure; different ring size |
These compounds highlight the uniqueness of 2-(Bromomethyl)tetrahydro-2H-pyran due to its specific bromomethyl substitution on the tetrahydropyran ring, which impacts its reactivity and potential applications in organic synthesis .
2-(Bromomethyl)tetrahydro-2H-pyran has the molecular formula C₆H₁₁BrO and a molecular weight of 179.05 g/mol. The compound consists of a six-membered tetrahydropyran ring with a bromomethyl (-CH₂Br) substituent at the 2-position.
The IUPAC name is 2-(bromomethyl)oxane, reflecting its classification as an oxygen-containing heterocycle. Common synonyms include 2-(Bromomethyl)tetrahydro-2H-pyran and tetrahydro-2H-pyran-2-ylmethyl bromide.
This compound belongs to the tetrahydropyran family, a subclass of saturated six-membered oxygen heterocycles. The bromomethyl group classifies it as a halogenated ether with potential electrophilic reactivity.
The tetrahydropyran ring adopts a chair conformation in its lowest energy state, minimizing steric strain. Computational studies confirm that substituents at the 2-position preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. The chair conformation is stabilized by hyperconjugation between σ(C–O) bonds and adjacent antibonding orbitals.
The bromine atom induces a strong inductive (-I) effect, polarizing the C–Br bond and creating a δ⁺ charge on the adjacent carbon. This electronic perturbation enhances the compound’s susceptibility to nucleophilic substitution (SN2) reactions.
X-ray crystallography and molecular dynamics simulations reveal that the bromomethyl group adopts an equatorial orientation in the chair conformation, minimizing steric hindrance. The C–Br bond length is approximately 1.93 Å, consistent with typical C–Br single bonds.
The compound is a colorless to pale yellow liquid at room temperature.
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm the chair conformation as the global minimum. The energy difference between chair and boat conformers exceeds 10 kcal/mol, favoring the chair form.
Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the σ(C–Br) bond and adjacent C–C/C–O bonds. The HOMO is localized on the oxygen lone pairs, while the LUMO resides on the C–Br σ* orbital.
The compound is synthesized via bromination of tetrahydropyran-2-methanol using N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane:
$$
\text{Tetrahydropyran-2-methanol} + \text{NBS} \xrightarrow{\text{PPh}_3, \text{DCM}} \text{2-(Bromomethyl)tetrahydro-2H-pyran}
$$
Alternative methods include radical bromination using HBr/peroxides or Grignard reagent-mediated alkylation.
The bromomethyl group undergoes SN2 displacement with nucleophiles (e.g., thiols, amines), forming C–S or C–N bonds. Reaction with potassium heteroaryltrifluoroborates yields biaryl derivatives.
In Suzuki-Miyaura couplings, the compound serves as an electrophilic partner for palladium-catalyzed C–C bond formation.
The compound is a key intermediate in synthesizing antimicrobial agents and kinase inhibitors. Its tetrahydropyran scaffold mimics carbohydrate structures in bioactive molecules.
Functionalized tetrahydropyran derivatives are used in liquid crystals and photoresists, leveraging their conformational rigidity.
Strong absorption at 550–600 cm⁻¹ (C–Br stretch) and 1100 cm⁻¹ (C–O–C asymmetric stretch).
Molecular ion peak at m/z 179 (M⁺), with fragments at m/z 101 (tetrahydropyran ring) and m/z 79 (Br⁻).
The energy barrier for ring inversion (chair → boat) is ~10 kcal/mol, as determined by variable-temperature NMR.
NBO analysis identifies σ(C–Br) → σ*(C–O) hyperconjugation as a key stabilizing interaction, reducing ring strain by 2.3 kcal/mol.
Irritant